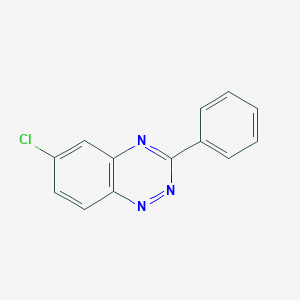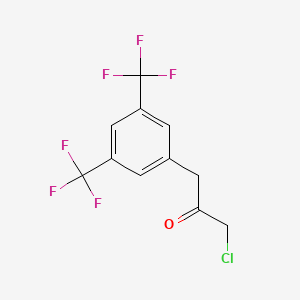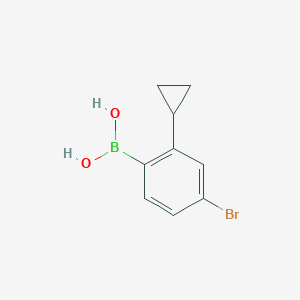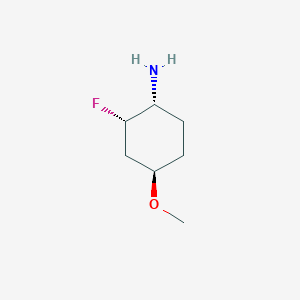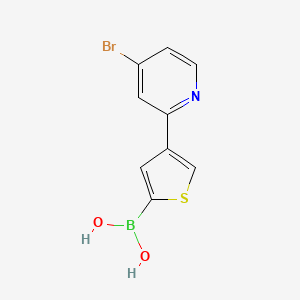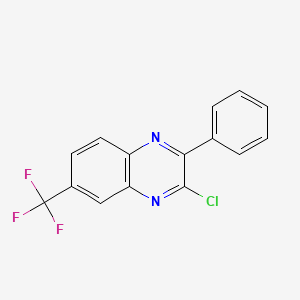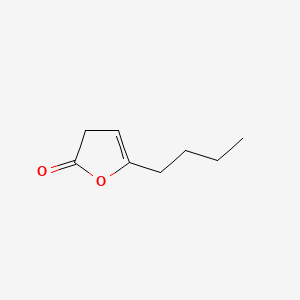
Methyl (2S,3R)-3-methyloxirane-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2S,3R)-3-methyloxirane-2-carboxylate is an organic compound with a unique stereochemistry. It is a derivative of oxirane, also known as an epoxide, which is a three-membered cyclic ether. The compound is characterized by its chiral centers at the 2nd and 3rd positions, making it an important molecule in stereochemistry and synthetic organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S,3R)-3-methyloxirane-2-carboxylate typically involves the enantioselective epoxidation of an appropriate alkene precursor. One common method is the Sharpless epoxidation, which uses a chiral catalyst to achieve high enantioselectivity. The reaction conditions often include the use of tert-butyl hydroperoxide as the oxidant and titanium isopropoxide as the catalyst, in the presence of a chiral ligand such as diethyl tartrate.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .
化学反応の分析
Types of Reactions
Methyl (2S,3R)-3-methyloxirane-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols.
Reduction: Reduction reactions can convert the epoxide ring to an alcohol.
Substitution: Nucleophilic substitution reactions can open the epoxide ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxides (RO-) can be used to open the epoxide ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields diols, while nucleophilic substitution can produce a variety of alcohols and ethers.
科学的研究の応用
Methyl (2S,3R)-3-methyloxirane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions, particularly those involving epoxide hydrolases.
Medicine: It serves as an intermediate in the synthesis of various bioactive compounds, including potential drug candidates.
作用機序
The mechanism of action of Methyl (2S,3R)-3-methyloxirane-2-carboxylate involves its interaction with specific molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds. The compound can interact with enzymes such as epoxide hydrolases, leading to the formation of diols and other metabolites .
類似化合物との比較
Methyl (2S,3R)-3-methyloxirane-2-carboxylate can be compared with other similar compounds, such as:
Methyl (2S,3R)-3-amino-2-hydroxy-3-(4-methylphenyl)propanoate: This compound has a similar stereochemistry but different functional groups, leading to distinct chemical properties and applications.
(2S,3R)-3-methylglutamate: Another compound with similar stereochemistry, used in the study of excitatory amino acid transporters.
The uniqueness of this compound lies in its epoxide ring, which imparts high reactivity and versatility in chemical synthesis.
特性
CAS番号 |
10133-07-0 |
|---|---|
分子式 |
C5H8O3 |
分子量 |
116.11 g/mol |
IUPAC名 |
methyl (2S,3R)-3-methyloxirane-2-carboxylate |
InChI |
InChI=1S/C5H8O3/c1-3-4(8-3)5(6)7-2/h3-4H,1-2H3/t3-,4+/m1/s1 |
InChIキー |
UZVPEDADFDGCGI-DMTCNVIQSA-N |
異性体SMILES |
C[C@@H]1[C@H](O1)C(=O)OC |
正規SMILES |
CC1C(O1)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


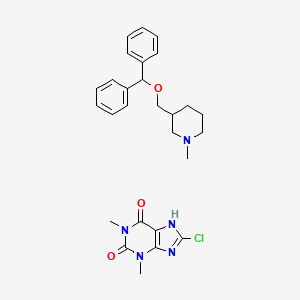
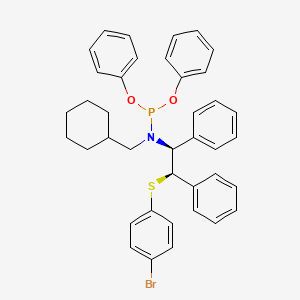
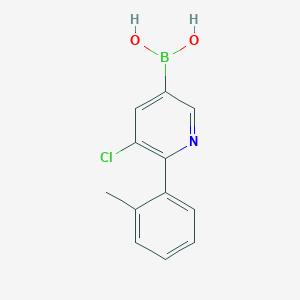

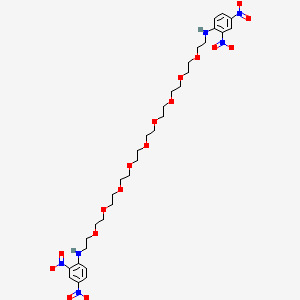

![1-(2',3',4',5'-Tetrahydro-[1,1'-biphenyl]-2-yl)ethan-1-one](/img/structure/B14069921.png)
